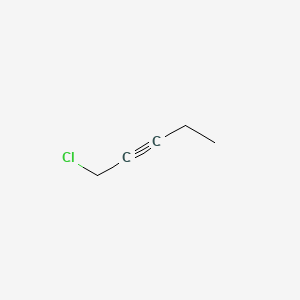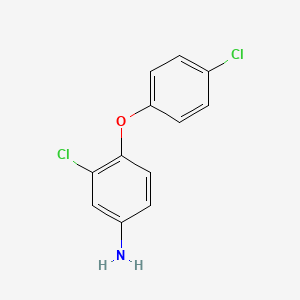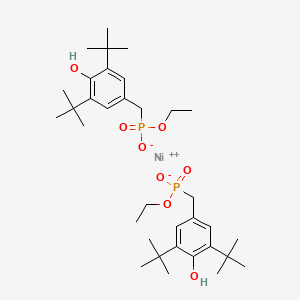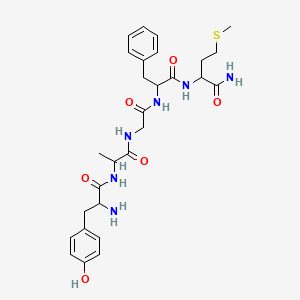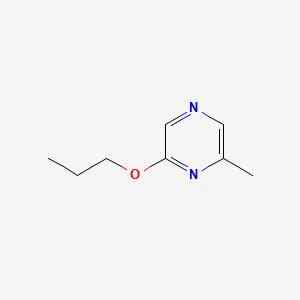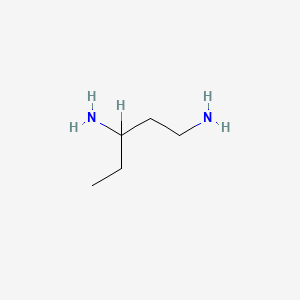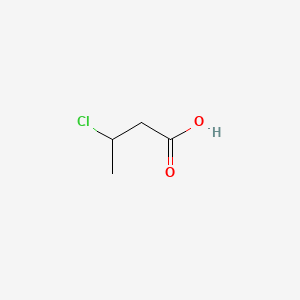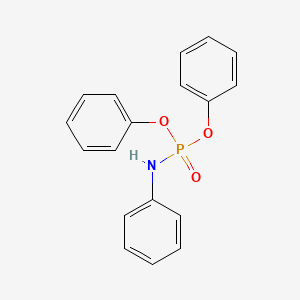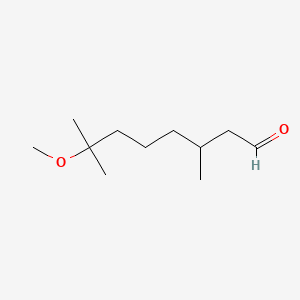![molecular formula C11H26N2O2 B1584314 2-プロパノール, 1,1'-[[3-(ジメチルアミノ)プロピル]イミノ]ビス- CAS No. 63469-23-8](/img/structure/B1584314.png)
2-プロパノール, 1,1'-[[3-(ジメチルアミノ)プロピル]イミノ]ビス-
説明
2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is a chemical compound with the molecular formula C11H26N2O2. It is also known by its IUPAC name, 1,1’-[[3-(dimethylamino)propyl]imino]bis[2-propanol]. This compound is commonly used as a catalyst in the production of low-density polyurethane foams .
科学的研究の応用
以下は、「2-プロパノール, 1,1'-[[3-(ジメチルアミノ)プロピル]イミノ]ビス-」、別名「1-[3-(ジメチルアミノ)プロピル-(2-ヒドロキシプロピル)アミノ]プロパン-2-オール」の科学研究における用途を包括的に分析したもので、そのユニークな用途に焦点を当てています。
低密度包装用フォームの触媒
この化合物は、低密度包装用フォームの製造において触媒として機能します。 その末端ヒドロキシル基は、イソシアネートと反応することができ、これはフォームの製造に不可欠です .
フタロシアニン化合物の合成
これは、新規の非対称フタロシアニン化合物の合成に使用されます。 これらの化合物は、色素増感型太陽電池、光線力学療法、顔料としての潜在的な用途を持っています .
コバルト(II) 2,4-ペンタンジオナートとの付加体
この化合物は、コバルト(II) 2,4-ペンタンジオナート(acac)と付加体を形成することができ、材料科学および配位化学において重要な役割を果たします .
界面活性剤の調製
これは、さまざまな細菌や真菌に対して生物活性を持つジメチルアミノプロピルアミン系界面活性剤の調製に関与しており、消毒剤や殺菌剤としての潜在的な使用を示唆しています .
ポリウレタン触媒
これは、ポリエーテルポリウレタン軟質フォームの軟質ブロックを成形するための低臭気反応性ポリウレタン触媒として機能します。 この用途は、快適で耐久性のあるポリウレタン製品の製造において重要です .
作用機序
Target of Action
It is known that this compound is used as a blowing catalyst for low-density polyurethane foams . This suggests that it may interact with the components of the polyurethane foam production process.
Mode of Action
As a catalyst in the production of low-density polyurethane foams, it likely facilitates the reaction between polyol and isocyanate, the two primary components of polyurethane .
Biochemical Pathways
As a catalyst in the production of polyurethane foams, it likely influences the polymerization process, affecting the formation of the urethane linkages that give the foam its structure .
Result of Action
Its role as a catalyst in the production of low-density polyurethane foams suggests that it facilitates the formation of the foam structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis-. For instance, temperature and pressure conditions during the foam production process can affect the performance of the catalyst .
生化学分析
Biochemical Properties
2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- plays a significant role in biochemical reactions, particularly in catalysis. It interacts with enzymes and proteins, facilitating the conversion of substrates into products. The compound’s hydroxyl groups can react with isocyanates, making it an effective catalyst in polyurethane foam production . Additionally, it may interact with other biomolecules, such as amino acids and peptides, through hydrogen bonding and ionic interactions .
Cellular Effects
The effects of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in enzyme activity, affecting metabolic pathways and energy production . Furthermore, it may impact cell proliferation and differentiation by altering gene expression patterns .
Molecular Mechanism
At the molecular level, 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . The compound’s hydroxyl groups facilitate hydrogen bonding with amino acid residues in proteins, stabilizing or destabilizing their structures . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to alterations in cellular metabolism and gene expression, potentially affecting cell viability and function .
Dosage Effects in Animal Models
The effects of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- vary with different dosages in animal models. At low doses, the compound may enhance cellular function and metabolic activity. At high doses, it can exhibit toxic or adverse effects, such as cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to detrimental outcomes .
Metabolic Pathways
2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s hydroxyl groups participate in oxidation-reduction reactions, affecting the balance of reactive oxygen species and cellular redox state . Additionally, it may modulate the activity of key metabolic enzymes, altering the flow of metabolites through different pathways .
Transport and Distribution
Within cells and tissues, 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes . This distribution pattern affects its overall activity and function within the cell .
Subcellular Localization
The subcellular localization of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s presence in particular subcellular locations can influence its interactions with other biomolecules and its overall biochemical effects . Understanding its localization helps elucidate its role in cellular processes and metabolic pathways .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1,1’-[[3-(dimethylamino)propyl]imino]bis- typically involves the reaction of 3-(dimethylamino)propylamine with 2-propanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using distillation or crystallization techniques to achieve the required specifications .
特性
IUPAC Name |
1-[3-(dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N2O2/c1-10(14)8-13(9-11(2)15)7-5-6-12(3)4/h10-11,14-15H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCUXTGIVGMUKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(CCCN(C)C)CC(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00867014 | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
63469-23-8 | |
| Record name | 1,1′-[[3-(Dimethylamino)propyl]imino]bis[2-propanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63469-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1'-((3-(Dimethylamino)propyl)imino)bis(2-propanol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063469238 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propanol, 1,1'-[[3-(dimethylamino)propyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00867014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[[3-(dimethylamino)propyl]imino]bispropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1'-((3-(DIMETHYLAMINO)PROPYL)IMINO)BIS(2-PROPANOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3205A609M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


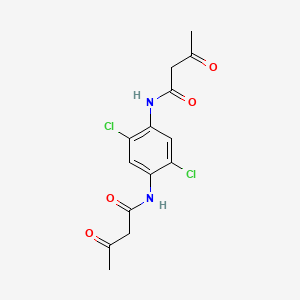
![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)
